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molecular formula C21H12O B1274024 3-Perylenecarboxaldehyde CAS No. 35438-63-2

3-Perylenecarboxaldehyde

Cat. No. B1274024
M. Wt: 280.3 g/mol
InChI Key: IQZOCQOQNWTNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03943108

Procedure details

About 22 grams N-methylformanilide is initially dissolved in 40 milliliters o-dichlorobenzene, the vessel containing the above solution partially immersed in a water bath (bath temperature less than 25° C) and 22 grams phosphorous oxychloride introduced into the flask by dropewise addition. About 20 grams of perylene is stirred into the above solution and the resulting mixture heated on a steam bath for twelve hours (temperature of contents of vessel 90°-95° C). The contents of the flask are thereafter poured into a second vessel containing 100 grams sodium acetate dissolved in 250 milliliters water. The organic liquid phase of the mixture is separated from the aqueous phase by steam distillation. Crude aldehyde is thereafter precipitated from aqueous solution and the solids recystalized from acetic acid and from benzene. The solids thus obtained are further extracted in a soxhlet extractor with 30-60 pet ether. The material remaining in the extraction thimble is 3-perylenecarboxaldehyde, mp 230° C; yield 9.5 grams.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN([CH:9]=[O:10])C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O.[CH:16]1[C:33]2=[C:34]3[C:23]([C:24]4[C:35]5[C:28](=[CH:29][CH:30]=[CH:31][C:32]2=5)[CH:27]=[CH:26][CH:25]=4)=[CH:22][CH:21]=[CH:20][C:19]3=[CH:18][CH:17]=1.C([O-])(=O)C.[Na+]>ClC1C=CC=CC=1Cl.O>[CH:31]1[C:32]2=[C:35]3[C:24]([C:23]4[C:34]5[C:19](=[CH:18][CH:17]=[CH:16][C:33]2=5)[CH:20]=[CH:21][CH:22]=4)=[CH:25][CH:26]=[CH:27][C:28]3=[C:29]([CH:9]=[O:10])[CH:30]=1 |f:3.4|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the vessel containing the above solution
CUSTOM
Type
CUSTOM
Details
partially immersed in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated on a steam bath for twelve hours (temperature of contents of vessel 90°-95° C)
ADDITION
Type
ADDITION
Details
The contents of the flask are thereafter poured into a second vessel
CUSTOM
Type
CUSTOM
Details
The organic liquid phase of the mixture is separated from the aqueous phase by steam distillation
CUSTOM
Type
CUSTOM
Details
Crude aldehyde is thereafter precipitated from aqueous solution
CUSTOM
Type
CUSTOM
Details
The solids thus obtained
EXTRACTION
Type
EXTRACTION
Details
are further extracted in a soxhlet extractor with 30-60 pet ether

Outcomes

Product
Name
Type
Smiles
C1=CC(=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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